6-[[2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetyl]amino]hexanoic acid
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Overview
Description
6-[[2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetyl]amino]hexanoic acid is a complex organic compound with a unique structure that includes a thiazole ring, a hydrazone linkage, and a phenylpropylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetyl]amino]hexanoic acid typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Hydrazone Formation: The hydrazone linkage is formed by reacting a hydrazine derivative with an aldehyde or ketone.
Acetylation: The acetyl group is introduced through a reaction with acetic anhydride or acetyl chloride.
Final Coupling: The final step involves coupling the thiazole derivative with a hexanoic acid derivative under suitable conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-[[2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetyl]amino]hexanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the hydrazone linkage to a hydrazine or to reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a drug candidate, particularly for its interactions with biological targets.
Materials Science: Its unique structure may make it useful in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound could be used as a probe to study various biochemical pathways or as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 6-[[2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetyl]amino]hexanoic acid would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The thiazole ring and hydrazone linkage could play crucial roles in binding to molecular targets, while the phenylpropylidene group might enhance its affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1) and sulfathiazole, share structural similarities.
Hydrazones: Other hydrazone compounds, like isoniazid (an anti-tuberculosis drug), have similar functional groups.
Phenylpropylidene Derivatives: Compounds with phenylpropylidene groups, such as cinnamaldehyde, are structurally related.
Properties
IUPAC Name |
6-[[2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetyl]amino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c25-17(21-12-6-2-5-11-18(26)27)14-16-19(28)23-20(29-16)24-22-13-7-10-15-8-3-1-4-9-15/h1,3-4,7-10,13,16H,2,5-6,11-12,14H2,(H,21,25)(H,26,27)(H,23,24,28)/b10-7+,22-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGVOCUUSFLWRT-QNUVFLEMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC2=NC(=O)C(S2)CC(=O)NCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC2=NC(=O)C(S2)CC(=O)NCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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